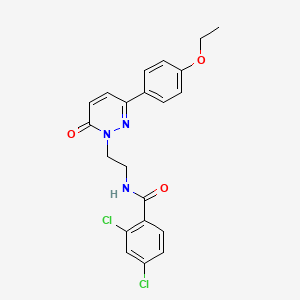

2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

2,4-Dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-ethoxyphenyl group at the 3-position. The pyridazinone moiety is linked via an ethyl spacer to a benzamide group bearing 2,4-dichloro substituents.

The synthesis of such compounds typically involves N-alkylation or coupling reactions. For instance, analogous pyridazinone derivatives have been synthesized by reacting pyridazinone precursors with halogenated intermediates under basic conditions (e.g., using caesium carbonate in dry DMF) . Characterization methods like $ ^1H $ NMR, IR, and mass spectroscopy are critical for confirming structural integrity .

Properties

IUPAC Name |

2,4-dichloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c1-2-29-16-6-3-14(4-7-16)19-9-10-20(27)26(25-19)12-11-24-21(28)17-8-5-15(22)13-18(17)23/h3-10,13H,2,11-12H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZCMAPZMLIDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic

Biological Activity

2,4-Dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and research findings.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 385.31 g/mol. The structure includes a pyridazinone core, an ethoxyphenyl group, and a benzamide moiety. The presence of chlorine atoms enhances its interaction with biological targets.

The biological activity of 2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit phosphodiesterases and other enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.

- Receptor Modulation : It may interact with various cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

- Gene Expression Regulation : The compound could modulate the expression of genes involved in critical cellular functions.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Similar derivatives have shown activity against microbial pathogens, indicating potential applications in treating infections.

- Anti-inflammatory Effects : By inhibiting key enzymes, the compound could reduce inflammation in various models.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of similar pyridazine derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that 2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide may possess similar properties .

-

Anti-inflammatory Potential :

- In vitro assays demonstrated that related compounds inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests that 2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide could modulate immune responses .

-

Antimicrobial Activity :

- Research on structurally analogous compounds revealed significant antibacterial activity against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.31 g/mol |

| Anticancer Activity | IC50 < 10 µM (various cell lines) |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokines |

Comparison with Similar Compounds

Key Observations:

- Linker Variations : The ethyl spacer in the target compound contrasts with the propyl or acetohydrazide linkers in and , which may affect conformational flexibility and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.